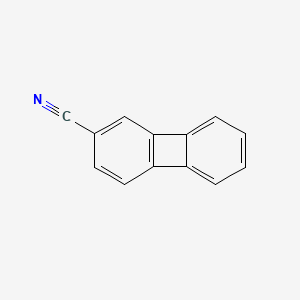
Biphenylene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenylene-2-carbonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a biphenylene core with a cyano group (-CN) attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of biphenylene-2-carbonitrile typically involves the reaction of biphenylene with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Biphenylene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenylene-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the cyano group can yield biphenylene-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenylene-2-carboxylic acid.
Reduction: Biphenylene-2-amine.
Substitution: Functionalized biphenylene derivatives.
Aplicaciones Científicas De Investigación
Biphenylene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of biphenylene-2-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The biphenylene core provides a rigid and planar structure, which can facilitate π-π stacking interactions with aromatic residues in proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Biphenylene: Lacks the cyano group but shares the biphenylene core structure.
Biphenyl: Consists of two benzene rings connected by a single bond, without the cyano group.
Tetraphenylene: Contains four benzene rings arranged in a unique topology.
Uniqueness
Biphenylene-2-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The combination of the biphenylene core and the cyano group makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
84017-29-8 |
|---|---|
Fórmula molecular |
C13H7N |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
biphenylene-2-carbonitrile |
InChI |
InChI=1S/C13H7N/c14-8-9-5-6-12-10-3-1-2-4-11(10)13(12)7-9/h1-7H |
Clave InChI |
FCAZIGUUPPQPSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene](/img/structure/B14420082.png)
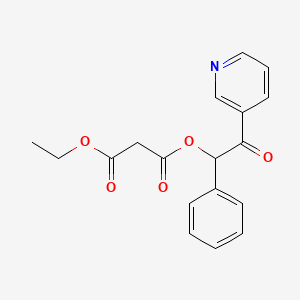
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)

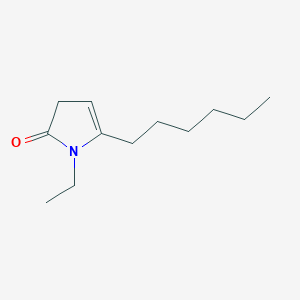
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)

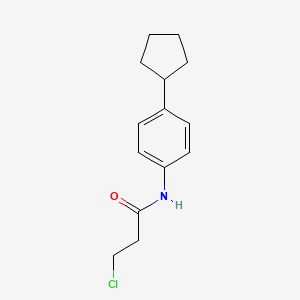
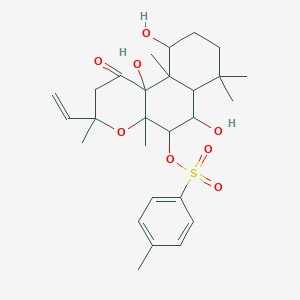
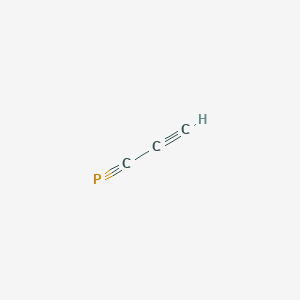
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
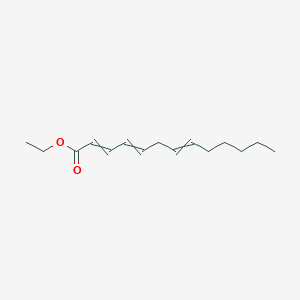
![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)
![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)
